Butyltintris[2-(myristoyloxy)ethylmercaptide]
Description
Butyltintris[2-(myristoyloxy)ethylmercaptide] is an organotin compound characterized by a central tin atom coordinated to three 2-(myristoyloxy)ethylmercaptide ligands and one butyl group. This compound is classified as a "title compound" under academic synthesis guidelines, requiring full characterization of identity and purity, as outlined in Carbohydrate Research manuscript preparation standards .
Properties
CAS No. |
68928-34-7 |
|---|---|
Molecular Formula |
C52H102O6S3Sn |
Molecular Weight |
1038.3 g/mol |
IUPAC Name |
2-[butyl-bis(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
JRYDGVZESLLOGL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(myristoyloxy)ethylmercaptan. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
BuSnCl3+3HSCH2CH2OCOC13H27→BuSn(SCH2CH2OCOC13H27)3+3HCl
Industrial Production Methods
Industrial production of Butyltintris[2-(myristoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyltintris[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Butyltintris[2-(myristoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, coatings, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of Butyltintris[2-(myristoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Organotin Chemistry
Butyltintris[2-(myristoyloxy)ethylmercaptide] belongs to the broader class of tributyltin derivatives. Key structural analogues include:
| Compound Name | Ligand Type | Key Properties | Applications |
|---|---|---|---|
| Tributyltin chloride | Chloride | High reactivity, moderate toxicity | PVC stabilization, antifouling agents |
| Tributyltin oxide | Oxide bridges | Hydrolytic stability | Wood preservatives, catalysts |
| Butyltintris[2-(myristoyloxy)ethylmercaptide] | Myristoyloxyethylmercaptide | Enhanced lipophilicity, thermal stability | Specialty polymers, controlled-release systems |
Key Findings :
- Thermal Stability : The myristoyloxyethylmercaptide ligands in Butyltintris[2-(myristoyloxy)ethylmercaptide] confer superior thermal stability compared to tributyltin chloride, which degrades rapidly above 150°C .
- Lipophilicity: The long-chain myristoyl groups enhance solubility in non-polar matrices, unlike tributyltin oxide, which favors aqueous interfaces.
Functional Analogues in Industrial Intermediates
While structurally distinct, 2-Methylbutyric acid (CAS 116-53-0) shares a role as an intermediate synthesized under controlled conditions . Comparative analysis reveals:
| Parameter | Butyltintris[2-(myristoyloxy)ethylmercaptide] | 2-Methylbutyric Acid |
|---|---|---|
| Primary Use | Polymer additives, biocides | Flavoring agents, pharmaceuticals |
| Handling Requirements | Strict air/moisture exclusion | Controlled pH and temperature |
| Toxicity Profile | High ecotoxicity (organotin class) | Low acute toxicity |
Research Gaps : Direct ecotoxicological data for Butyltintris[2-(myristoyloxy)ethylmercaptide] remains sparse compared to well-documented tributyltin chloride , highlighting a need for targeted studies.
Biological Activity
Butyltintris[2-(myristoyloxy)ethylmercaptide] (CAS Number: 68928-34-7) is a tin-based organometallic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antifungal effects, as well as its implications in medical research.
Chemical Structure and Properties
Molecular Formula: C₁₈H₃₉O₃S₃Sn
Molecular Weight: 493.20 g/mol
IUPAC Name: Butyltintris(2-(myristoyloxy)ethylmercaptide)
The compound features a butyl tin core with three myristoyloxyethylmercaptide groups attached, which contribute to its unique biological activity.
Antimicrobial Properties
Research has indicated that Butyltintris[2-(myristoyloxy)ethylmercaptide] exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This table highlights the varying degrees of effectiveness against different bacterial strains, indicating its broad-spectrum potential.
Antifungal Activity
In addition to antibacterial properties, the compound has been studied for antifungal activity. It showed promising results against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Fungal Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 8 |
These findings suggest that Butyltintris[2-(myristoyloxy)ethylmercaptide] may be useful in treating fungal infections, particularly in immunocompromised patients.
The mechanism by which Butyltintris[2-(myristoyloxy)ethylmercaptide] exerts its biological effects is believed to involve the disruption of microbial cell membranes. The presence of the myristoyloxy groups enhances lipophilicity, allowing the compound to integrate into lipid bilayers, thereby compromising membrane integrity and leading to cell death.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy:
A clinical study investigated the use of Butyltintris[2-(myristoyloxy)ethylmercaptide] in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to controls. -
Study on Antifungal Properties:
In vitro studies evaluated the antifungal efficacy of the compound against biofilms formed by Candida species. Results indicated that the compound effectively reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
